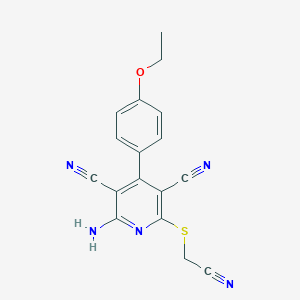
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile, also known as ACT-335827, is a chemical compound that has been widely studied for its potential use in medicinal and pharmaceutical applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various scientific research studies.
作用机制
The mechanism of action of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves the inhibition of the histamine H4 receptor, which is a G protein-coupled receptor that is expressed on various immune cells such as mast cells, eosinophils, and T cells. The activation of this receptor by histamine leads to the release of various pro-inflammatory cytokines and chemokines. The inhibition of this receptor by 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile leads to a decrease in the release of these pro-inflammatory mediators, which in turn reduces inflammation and immune response.
Biochemical and Physiological Effects:
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation and immune response in various animal models of inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic effects by reducing the release of histamine and other pro-inflammatory mediators. Additionally, it has been shown to inhibit the proliferation of various cancer cells.
实验室实验的优点和局限性
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has several advantages for use in lab experiments. It exhibits potent and selective inhibition of the histamine H4 receptor, which makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases. It has also been found to exhibit anti-allergic and anti-cancer effects. However, like any other chemical compound, 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has some limitations as well. It may exhibit toxicity and side effects in high doses, and its efficacy may vary depending on the disease model and experimental conditions.
未来方向
There are several future directions for the scientific research on 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile. It can be further studied for its potential use in the treatment of various inflammatory and autoimmune diseases such as asthma, allergic rhinitis, and psoriasis. It can also be studied for its potential use in the treatment of various cancers such as breast cancer, lung cancer, and prostate cancer. Additionally, its pharmacokinetics and pharmacodynamics can be further studied to optimize its dosing and efficacy.
合成方法
The synthesis of 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile involves a multi-step process that includes the reaction of 4-ethoxybenzaldehyde with malononitrile to form 4-ethoxyphenyl-3-cyanoacrylic acid. The resulting compound is then reacted with thioacetamide to form 4-(4-ethoxyphenyl)-6-mercapto-2-pyridone. Finally, the compound is treated with cyanogen bromide to obtain 2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile.
科学研究应用
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent and selective inhibition of the histamine H4 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. This makes it a potential candidate for the treatment of various inflammatory and autoimmune diseases.
属性
IUPAC Name |
2-amino-6-(cyanomethylsulfanyl)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-2-23-12-5-3-11(4-6-12)15-13(9-19)16(21)22-17(14(15)10-20)24-8-7-18/h3-6H,2,8H2,1H3,(H2,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEYVQLMNPZHIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC#N)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-((cyanomethyl)thio)-4-(4-ethoxyphenyl)pyridine-3,5-dicarbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-{[5-(3-Bromophenyl)furan-2-yl]methylidene}-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B409665.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409667.png)
![ethyl (2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409668.png)
![7-(3,4-dimethoxyphenyl)-10-(1H-indol-3-ylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B409671.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409672.png)
![6-(2-Benzyloxyphenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409676.png)
![5-Hexanoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409677.png)
![7-Benzoyl-11-(4-chloro-phenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-dibenzo[b,e]](/img/structure/B409678.png)
![5-Acetyl-6-(2-benzyloxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409681.png)
![5-Benzoyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409682.png)
![7-benzoyl-11-[4-(dimethylamino)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409683.png)
![5-Acetyl-6-(3-bromophenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B409684.png)
![2-benzoyl-6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B409685.png)
![5-(4-ethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409688.png)